1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thienoimidazole ring system, which is known for its biological activity. The presence of methoxyphenyl substituents may enhance its lipophilicity, potentially influencing its pharmacokinetic properties. The compound is cataloged under the CAS number 620589-93-7 and is available for research purposes from various chemical suppliers .
This compound belongs to the class of organonitrogen heterocyclic compounds, characterized by the inclusion of nitrogen in a cyclic structure along with other elements such as sulfur and oxygen . Its classification highlights its relevance in the synthesis of novel pharmaceuticals, particularly those targeting various biological pathways.
The synthesis of 1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can be achieved through several synthetic routes common in organic chemistry. While specific detailed protocols are not extensively documented in the literature, similar compounds can often be synthesized using:
The exact conditions (e.g., temperature, solvents, catalysts) would depend on the specific starting materials used and desired yield .
The molecular formula for 1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is C19H20N2O4S2. Its molecular weight is approximately 404.5 g/mol .
The canonical SMILES representation is COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)OC, which provides insight into its connectivity and functional groups .
While specific reactions involving this compound are not widely reported, its structural components suggest potential reactivity patterns typical for thienoimidazole derivatives:
These reactions are crucial for exploring the compound's pharmacological properties and enhancing its therapeutic efficacy .
Further studies are necessary to elucidate specific targets and mechanisms.
The physical properties of 1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide include:
Chemical properties are influenced by the functional groups present:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5